![molecular formula C8H8N4O B11774528 (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B11774528.png)
(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[(3-Amino-1H-indazol-6-yl)methyliden]hydroxylamin ist eine chemische Verbindung, die zur Klasse der Indazol-Derivate gehört. Indazole sind heterocyclische Verbindungen, die einen Benzolring enthalten, der mit einem Pyrazolring verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (NZ)-N-[(3-Amino-1H-indazol-6-yl)methyliden]hydroxylamin beinhaltet typischerweise die Reaktion von 3-Amino-1H-indazol mit Hydroxylamin unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels, wie Ethanol oder Methanol, durchgeführt und kann die Verwendung eines Katalysators erfordern, um die Reaktion zu erleichtern. Die Reaktionsbedingungen, einschließlich Temperatur und Zeit, werden optimiert, um die gewünschte Ausbeute und Reinheit des Produkts zu erzielen.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für (NZ)-N-[(3-Amino-1H-indazol-6-yl)methyliden]hydroxylamin nicht gut dokumentiert sind, gelten die allgemeinen Prinzipien der großtechnischen organischen Synthese. Dazu gehört die Verwendung von Durchflussreaktoren, die eine bessere Kontrolle der Reaktionsbedingungen und Skalierbarkeit ermöglichen. Außerdem werden Reinigungsverfahren wie Kristallisation, Destillation und Chromatographie eingesetzt, um die Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(NZ)-N-[(3-Amino-1H-indazol-6-yl)methyliden]hydroxylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Amino- und Hydroxylamingruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von (NZ)-N-[(3-Amino-1H-indazol-6-yl)methyliden]hydroxylamin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von (NZ)-N-[(3-Amino-1H-indazol-6-yl)methyliden]hydroxylamin gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Oxide liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Indazol-Derivaten produzieren können.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[(3-Amino-1H-indazol-6-yl)methyliden]hydroxylamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es wird geforscht, ob es als therapeutisches Mittel für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Produktion von Pharmazeutika und Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (NZ)-N-[(3-Amino-1H-indazol-6-yl)methyliden]hydroxylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen sind Gegenstand laufender Forschung, und weitere Studien sind erforderlich, um den Wirkmechanismus vollständig zu klären.
Wirkmechanismus
The mechanism of action of (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to fully elucidate the mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon mit vielfältigen biologischen Aktivitäten.
N-(6-Chlor-3-nitropyridin-2-yl)-5-(1-Methyl-1H-pyrazol-4-yl)isochinolin-3-amin: Eine Verbindung mit potenziellen therapeutischen Anwendungen.
Methylammoniumbleihalogenid: Eine Verbindung mit Anwendungen in Solarzellen und anderen Technologien.
Einzigartigkeit
(NZ)-N-[(3-Amino-1H-indazol-6-yl)methyliden]hydroxylamin ist aufgrund seiner spezifischen Struktur und des Vorhandenseins sowohl von Amino- als auch von Hydroxylamingruppen einzigartig. Dies ermöglicht es, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N4O/c9-8-6-2-1-5(4-10-13)3-7(6)11-12-8/h1-4,13H,(H3,9,11,12)/b10-4- |
InChI-Schlüssel |
RYRWBHPKEJATDA-WMZJFQQLSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1/C=N\O)NN=C2N |
Kanonische SMILES |
C1=CC2=C(C=C1C=NO)NN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
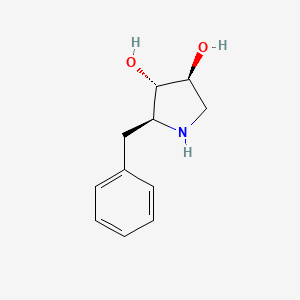


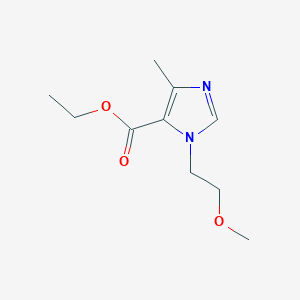
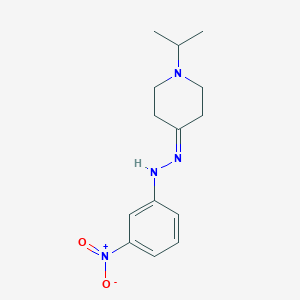


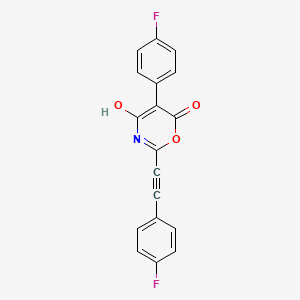
![2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine](/img/structure/B11774509.png)
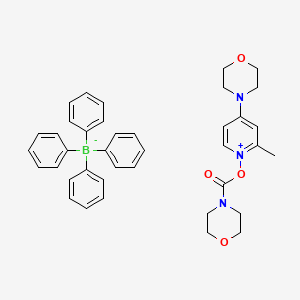
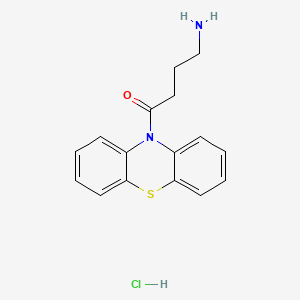
![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11774518.png)
